Methyl 6-methylheptanoate Methyl 6-methylheptanoate
Brand Name: Vulcanchem
CAS No.: 2519-37-1
VCID: VC21221906
InChI: InChI=1S/C9H18O2/c1-8(2)6-4-5-7-9(10)11-3/h8H,4-7H2,1-3H3
SMILES: CC(C)CCCCC(=O)OC
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

Methyl 6-methylheptanoate

CAS No.: 2519-37-1

Cat. No.: VC21221906

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-methylheptanoate - 2519-37-1

Specification

CAS No. 2519-37-1
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name methyl 6-methylheptanoate
Standard InChI InChI=1S/C9H18O2/c1-8(2)6-4-5-7-9(10)11-3/h8H,4-7H2,1-3H3
Standard InChI Key QIYDQYBDGDYJKD-UHFFFAOYSA-N
SMILES CC(C)CCCCC(=O)OC
Canonical SMILES CC(C)CCCCC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 6-methylheptanoate is classified as a fatty acid methyl ester within the taxonomic hierarchy of lipids and lipid-like molecules > fatty acyls > fatty acid esters > fatty acid methyl esters . This branched-chain ester features a methyl branching at the 6-position of the heptanoate backbone.

Nomenclature and Identifiers

The compound is formally recognized by its IUPAC name "methyl 6-methylheptanoate" and is registered with the CAS number 2519-37-1 . Its molecular architecture can be represented through various chemical notation systems as detailed in Table 1.

Table 1: Chemical Identifiers of Methyl 6-methylheptanoate

Identifier TypeValue
IUPAC Namemethyl 6-methylheptanoate
CAS Registry Number2519-37-1
Molecular FormulaC₉H₁₈O₂
SMILES (Canonical)CC(C)CCCCC(=O)OC
SMILES (Isomeric)CC(C)CCCCC(=O)OC
InChIInChI=1S/C9H18O2/c1-8(2)6-4-5-7-9(10)11-3/h8H,4-7H2,1-3H3
InChI KeyQIYDQYBDGDYJKD-UHFFFAOYSA-N

The compound is also known by several synonyms, including "methyl isooctanoate," "6-methylheptanoic acid methyl ester," and "isooctanoic acid, methyl ester" .

Physical and Chemical Properties

Methyl 6-methylheptanoate possesses distinct physical and chemical characteristics that influence its behavior in various environments and applications.

Basic Physical Properties

The compound exists as a liquid at standard temperature and pressure with a molecular weight of 158.24 g/mol . Its exact mass is 158.130679813 g/mol, providing an important reference point for mass spectrometric analyses .

Table 2: Physical and Chemical Properties of Methyl 6-methylheptanoate

PropertyValue
Molecular FormulaC₉H₁₈O₂
Molecular Weight158.24 g/mol
Exact Mass158.130679813 g/mol
Topological Polar Surface Area (TPSA)26.30 Ų
XlogP3.30
Atomic LogP (AlogP)2.38
H-Bond Acceptor Count2
H-Bond Donor Count0
Rotatable Bonds5

The compound's relatively high lipophilicity (XlogP of 3.30) suggests good penetration through biological membranes and affinity for lipid environments . The moderate topological polar surface area (TPSA) of 26.30 Ų further supports this characteristic while providing insight into its potential for passive membrane permeability.

Chromatographic Analysis and Identification

Chromatographic techniques are essential for the identification and quantification of methyl 6-methylheptanoate in various matrices. Gas chromatography (GC) is particularly useful due to the compound's volatile nature.

Retention Indices

Retention indices serve as valuable parameters for identifying compounds in gas chromatography. For methyl 6-methylheptanoate, both Kovats' retention indices on polar columns and Van Den Dool and Kratz retention indices on non-polar columns have been reported .

Table 3: Gas Chromatographic Retention Indices of Methyl 6-methylheptanoate

Column TypeActive PhaseRetention IndexConditions
CapillaryCarbowax 20M (polar)1338Helium carrier gas, 2K/min temperature ramp, 50m column length, 0.28mm diameter, temperature range 70-190°C
CapillaryDB-1 (non-polar)106860m/0.25mm/0.25μm, Helium carrier gas, custom temperature program: -20°C (5min) => 10°C/min => 100°C => 4°C/min => 200°C => 10°C/min => 280°C

ADMET Properties and Biochemical Behavior

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of methyl 6-methylheptanoate provide insights into its potential biological behavior and safety profile. These properties are often predicted using computational methods before experimental validation.

Predicted ADMET Characteristics

Computational models have generated predictions for various ADMET parameters of methyl 6-methylheptanoate, offering valuable insights for researchers interested in its biological applications or safety assessment.

Table 4: Predicted ADMET Properties of Methyl 6-methylheptanoate

PropertyPredictionProbability (%)
Human Intestinal AbsorptionPositive99.03%
Blood-Brain Barrier PermeabilityPositive97.50%
Caco-2 PermeabilityPositive87.29%
Human Oral BioavailabilityPositive62.86%
Subcellular LocalizationMitochondria63.39%
P-glycoprotein SubstrateNegative87.39%
P-glycoprotein InhibitorNegative98.28%
CYP3A4 SubstrateNegative62.41%
CYP2C9 SubstratePositive59.42%
CYP2D6 SubstrateNegative87.18%

These predictions suggest that methyl 6-methylheptanoate is likely to be well-absorbed from the intestine (99.03% probability) and can cross the blood-brain barrier (97.50% probability) . Its positive Caco-2 permeability prediction (87.29%) further supports good absorption potential . The compound appears unlikely to interact with P-glycoprotein transport systems, which are important for drug efflux and potential drug-drug interactions .

Metabolic Interactions

Table 5: Predicted Cytochrome P450 Inhibition Profile

CYP EnzymeInhibition PredictionProbability (%)
CYP3A4Negative98.25%
CYP2C9Negative91.70%
CYP2C19Negative94.06%
CYP2D6Negative96.35%
CYP1A2Negative80.98%
CYP2C8Negative99.09%

Comparative Analysis with Related Compounds

While this article focuses specifically on methyl 6-methylheptanoate, comparing it with related compounds can provide valuable context for understanding its properties and behavior.

Analytical Methods and Applications

Oxidation Studies

Research on the oxidation behavior of similar methyl esters, such as methyl heptanoate, may provide insights into the potential reactivity of methyl 6-methylheptanoate. Experimental studies on methyl heptanoate oxidation in a jet-stirred reactor at 10 atm and a constant residence time of 0.7 seconds over the temperature range 550-1150 K have shown three distinct oxidation regimes: cool flame, negative temperature coefficient, and high-temperature oxidation .

While these findings specifically pertain to methyl heptanoate rather than methyl 6-methylheptanoate, they suggest potential areas for future research on the oxidative behavior of branched fatty acid methyl esters.

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